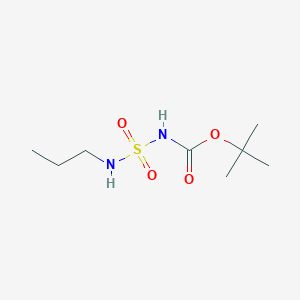
tert-Butyl N-propylsulfamoylcarbamate
説明
Tert-Butyl N-propylsulfamoylcarbamate, also known as TNPSC, is a sulfamoylcarbamate derivative . It has a CAS Number of 1393813-40-5 and a molecular weight of 238.31 . The compound has been the focus of considerable scientific research.
Molecular Structure Analysis
The linear formula of this compound is C8H18N2O4S . The structure includes a carbamate group (NHCOO) and a sulfamoyl group (SO2NH2), both attached to a tert-butyl group (C(CH3)3).Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.31 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.科学的研究の応用
Organic Synthesis and Chemical Transformations
Tert-Butyl N-propylsulfamoylcarbamate is utilized in various organic synthesis and chemical transformation processes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showing their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Asymmetric Synthesis and Chiral Compounds
This compound derivatives are instrumental in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, a derivative, are used for synthesizing a wide range of highly enantioenriched amines, such as alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and alpha-trifluoromethyl amines. This underlines the versatility of this compound-related compounds in creating chiral molecules for various applications (Ellman, 2003).
Catalysis and Chemical Reactions
In the field of catalysis, this compound and its derivatives have shown promise. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used in reactions with aromatic and heteroaromatic Grignard reagents, leading to the base-assisted elimination of the phenylsulfonyl group and resulting in N-Boc nitrones. This highlights the reagent's role in facilitating specific types of chemical reactions (Guinchard & Denis, 2008).
Environmental Chemistry and Degradation Studies
In environmental chemistry, studies on compounds similar to this compound have been conducted to understand their degradation and environmental impact. For example, the hydrolysis of terbufos, an organophosphorus pesticide with tert-butyl groups, was studied to identify major degradation products and understand its hydrolysis pathways. This kind of research is critical for assessing the environmental impact of such compounds (Hong, Win, & Pehkonen, 1998).
将来の方向性
While specific future directions for tert-Butyl N-propylsulfamoylcarbamate were not found in the web search results, research on related compounds such as tert-butyl peroxy radical and tert-butyl carbamate continues to be of interest . These studies could potentially provide insights into the properties and applications of this compound.
特性
IUPAC Name |
tert-butyl N-(propylsulfamoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-6-9-15(12,13)10-7(11)14-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKVAMMOETYAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
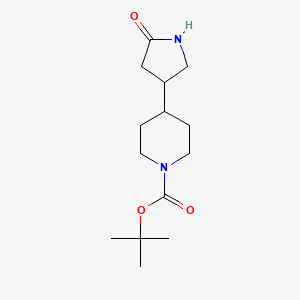
![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
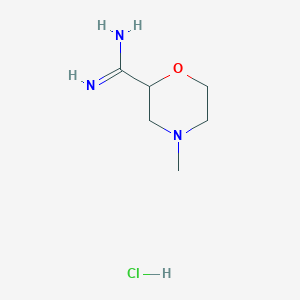
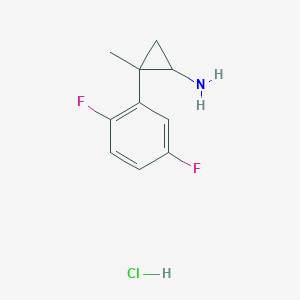
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)


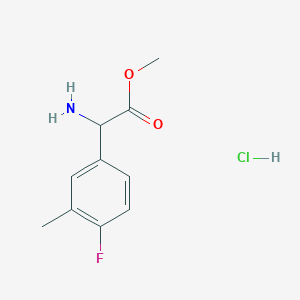
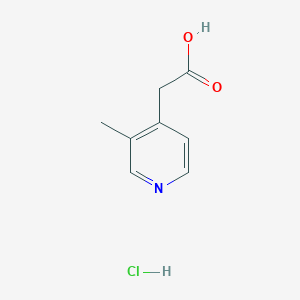
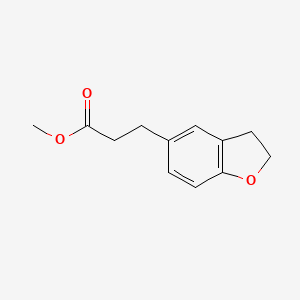
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)
